OVA (257-264), scrambled

Immunology T cell assay IFN-γ ELISPOT

Ensure assay specificity with OVA (257-264), scrambled (FILKSINE), the validated negative control for SIINFEKL-based T-cell studies. Unlike generic scrambled peptides, FILKSINE is certified as a non-H-2Kb binder and does not match any natural protein sequence, eliminating false-positive cross-reactivity in ELISPOT, flow cytometry, and OT-I models. A documented lack of IFN-γ induction enables accurate background subtraction, making this sequence-scrambled control indispensable for immunology, vaccine development, and TCR research. Procure from certified suppliers to guarantee lot-to-lot consistency, validated purity, and reliable cold-chain shipping for reproducible, publishable data.

Molecular Formula C45H74N10O13
Molecular Weight 963.1 g/mol
Cat. No. B12379925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA (257-264), scrambled
Molecular FormulaC45H74N10O13
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1
InChIKeyDKXJXANQLUXCAB-RUTPOYCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA (257-264), Scrambled: Baseline Profile and Class Distinction for Procurement


OVA (257-264), scrambled (sequence: FILKSINE) is a synthetic control peptide used in immunological research [1]. It is derived from the well-characterized chicken ovalbumin (OVA) peptide 257-264 (sequence: SIINFEKL), a class I (Kb)-restricted epitope, by scrambling the amino acid sequence [1]. This alteration abolishes its specific biological activity, making it a crucial negative control in assays where the SIINFEKL peptide is the active agent. Its primary differentiation is not based on a unique mechanism of action, but on its certified lack of the specific activity exhibited by its parent compound, ensuring experimental specificity [2].

Why Generic Substitution Fails: The Risk of Using In-House or Unverified Negative Controls for SIINFEKL Assays


Substituting a generic or in-house scrambled peptide for OVA (257-264), scrambled (FILKSINE) introduces significant risk to data integrity [1]. The OVA (257-264)/SIINFEKL system is prone to unexpected cross-reactivity; studies have shown that T cells can respond to unrelated bacterial peptides [1]. A non-specific or improperly designed control sequence could inadvertently bind to MHC molecules or stimulate T cells, leading to false-positive results and masking true antigen-specific responses [2]. Procurement of a verified scrambled control like FILKSINE, which is documented as a non-H-2Kb binder and certified not to match any natural protein sequence, is essential for assay qualification and generating reproducible, publishable data [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of OVA (257-264), Scrambled (FILKSINE)


Specificity Validation: IFN-γ Response in Murine Splenocytes

The scrambled OVA peptide (FILKSINE) demonstrates a functional lack of activity in a direct head-to-head comparison with its active counterpart, SIINFEKL. In a study using splenocytes from Brucella-immunized mice, the SIINFEKL peptide induced a significant IFN-γ response, whereas the scrambled control peptide elicited a response comparable to background levels [1].

Immunology T cell assay IFN-γ ELISPOT

Molecular Characterization: MHC Class I Binding Affinity

The scrambled sequence FILKSINE is experimentally verified as a non-binder to the H-2Kb MHC class I molecule, the cognate restriction element for the parent SIINFEKL peptide [1]. This contrasts with the high-affinity binding of SIINFEKL to H-2Kb, which is required for T-cell recognition . The inability of FILKSINE to bind H-2Kb provides a molecular mechanism for its lack of biological activity.

MHC binding T cell activation Biochemistry

Functional Imaging: Inability to Form an Immune Synapse

In a direct functional comparison using confocal microscopy, OVA-specific CD8+ T cells formed defined immune synapses when co-cultured with antigen-presenting cells (APCs) pulsed with the SIINFEKL peptide [1]. In contrast, APCs pulsed with the scrambled OVA peptide (FILKSINE) failed to induce synapse formation, with T cells showing diffuse actin and LFA-1 distribution, identical to mock-pulsed controls [1].

Immunology Cell biology Imaging

Sequence Integrity: Database Verification Against Natural Proteome

Reputable vendors cross-check the scrambled FILKSINE sequence against comprehensive protein databases, such as UniProt, to certify that it does not correspond to any known natural protein sequence [1]. This verification step is a critical differentiator from a randomly generated or in-house scrambled peptide, which could inadvertently contain a cryptic epitope or mimic a biological ligand, leading to off-target effects.

Proteomics Quality control Bioinformatics

Defined Application Scenarios for OVA (257-264), Scrambled Based on Evidence


Essential Negative Control in T-Cell Assays (ELISPOT, Flow Cytometry)

OVA (257-264), scrambled is the standard negative control for quantifying antigen-specific T-cell responses in murine models. Its use is mandated for experiments measuring IFN-γ secretion (e.g., ELISPOT [1]) or CD8+ T-cell activation (e.g., flow cytometry) following stimulation with the SIINFEKL peptide. The data in Section 3 confirm that FILKSINE does not induce a significant cytokine response, allowing for accurate background subtraction and validation of assay specificity.

Specificity Control in T-Cell Receptor (TCR) Transgenic Models

In studies utilizing OT-I transgenic mice, which have a monoclonal CD8+ T-cell population specific for the SIINFEKL/H-2Kb complex, the scrambled peptide is a critical control to rule out non-specific T-cell activation [2]. As demonstrated by the immune synapse imaging data, FILKSINE fails to activate OT-I T cells, confirming that any observed response is due to cognate antigen recognition. Its use ensures the integrity of findings related to TCR cross-reactivity and autoimmunity [1].

Verification Reagent in Vaccine and Adjuvant Development

When developing novel vaccine formulations or adjuvants that incorporate the OVA257-264 epitope as a model antigen, the scrambled peptide is an indispensable reagent for demonstrating epitope-specific immunity [1]. It serves as a critical control in challenge studies to prove that protection or immune responses are not due to the adjuvant alone or to non-specific peptide effects, thereby strengthening the evidence for vaccine efficacy and mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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